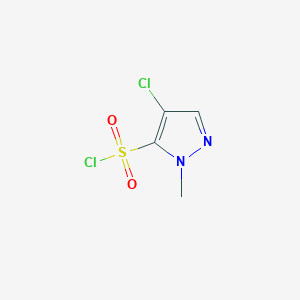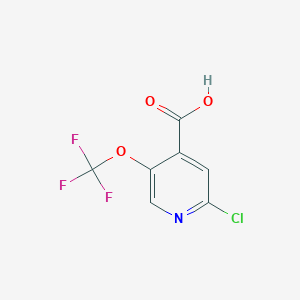
1-(1H-Pyrrol-2-ylcarbonyl)piperazine hydrochloride
Overview
Description
1-(1H-Pyrrol-2-ylcarbonyl)piperazine hydrochloride is a chemical compound with the molecular formula C9H13N3O·HCl. It is a solid substance that is often used in various scientific research applications. The compound is known for its unique structure, which includes a pyrrole ring attached to a piperazine moiety via a carbonyl group.
Preparation Methods
The synthesis of 1-(1H-Pyrrol-2-ylcarbonyl)piperazine hydrochloride typically involves the reaction of 1H-pyrrole-2-carboxylic acid with piperazine in the presence of a coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Synthetic Route:
Starting Materials: 1H-pyrrole-2-carboxylic acid and piperazine.
Coupling Agent: Commonly used agents include N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Solvent: Dichloromethane or dimethylformamide.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Hydrochloride Salt Formation: The product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(1H-Pyrrol-2-ylcarbonyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the pyrrole ring, leading to the formation of pyrrole-2,3-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring. Common reagents include alkyl halides or acyl chlorides, leading to the formation of N-substituted piperazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Pyrrole-2,3-dione derivatives.
Reduction: Hydroxyl derivatives.
Substitution: N-substituted piperazine derivatives.
Scientific Research Applications
1-(1H-Pyrrol-2-ylcarbonyl)piperazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, the compound is used to study the interactions between small molecules and biological targets. It can serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its unique structure makes it a valuable scaffold for drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(1H-Pyrrol-2-ylcarbonyl)piperazine hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. The carbonyl group and the piperazine ring play crucial roles in binding to these targets, influencing the compound’s biological activity.
Molecular Targets and Pathways:
Enzymes: The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.
Receptors: It may bind to receptors, modulating signal transduction pathways.
Ion Channels: The compound can influence ion channel activity, altering cellular excitability.
Comparison with Similar Compounds
1-(1H-Pyrrol-2-ylcarbonyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(1H-Pyrrol-2-ylcarbonyl)piperidine hydrochloride: This compound has a similar structure but with a piperidine ring instead of a piperazine ring. The substitution of the piperazine ring with a piperidine ring can lead to differences in chemical reactivity and biological activity.
1-(1H-Pyrrol-2-ylcarbonyl)morpholine hydrochloride: In this compound, the piperazine ring is replaced with a morpholine ring. The presence of an oxygen atom in the morpholine ring can influence the compound’s properties and interactions with biological targets.
1-(1H-Pyrrol-2-ylcarbonyl)pyrrolidine hydrochloride: This compound features a pyrrolidine ring instead of a piperazine ring. The smaller ring size can affect the compound’s conformational flexibility and binding affinity.
Uniqueness: this compound is unique due to its specific combination of a pyrrole ring and a piperazine ring connected via a carbonyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
piperazin-1-yl(1H-pyrrol-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c13-9(8-2-1-3-11-8)12-6-4-10-5-7-12;/h1-3,10-11H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFRHWJEQFWROW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid](/img/structure/B1421540.png)













